molecular formula C10H15BN2O4 B14851000 6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid

6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid

Katalognummer: B14851000
Molekulargewicht: 238.05 g/mol
InChI-Schlüssel: XROXSBRICANSHA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid is a boronic acid derivative that features a pyridine ring substituted with a t-butoxycarbonylamino group at the 6-position and a boronic acid group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-amino-2-pyridineboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The pyridine ring can be reduced under specific conditions.

    Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group forms a complex with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological applications, the Boc-protected amino group can interact with specific enzymes or receptors, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Amino-2-pyridineboronic acid: Lacks the Boc protection, making it more reactive but less stable.

    6-(Methoxycarbonylamino)-pyridine-2-boronic acid: Features a methoxycarbonyl group instead of a t-butoxycarbonyl group, affecting its reactivity and stability.

    2-Pyridineboronic acid: Lacks the amino group, limiting its applications in certain synthetic routes.

Uniqueness

6-(T-Butoxycarbonylamino)-pyridine-2-boronic acid is unique due to the presence of both the Boc-protected amino group and the boronic acid group, providing a balance of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C10H15BN2O4

Molekulargewicht

238.05 g/mol

IUPAC-Name

[6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-2-yl]boronic acid

InChI

InChI=1S/C10H15BN2O4/c1-10(2,3)17-9(14)13-8-6-4-5-7(12-8)11(15)16/h4-6,15-16H,1-3H3,(H,12,13,14)

InChI-Schlüssel

XROXSBRICANSHA-UHFFFAOYSA-N

Kanonische SMILES

B(C1=NC(=CC=C1)NC(=O)OC(C)(C)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.